(2S,4R)-2-Methylchroman-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-2-methyl-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9,11H,6H2,1H3/t7-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBIZQGILMWHRS-IONNQARKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=CC=CC=C2O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalytic Hydrogenation Using RuPHOX-Ru Complexes
Reaction Mechanism and Catalytic System
The RuPHOX-Ru catalytic system enables enantioselective hydrogenation of chromanone precursors to directly access (2S,4R)-2-methylchroman-4-ol. This method leverages a chiral phosphine-oxazoline (PHOX) ligand coordinated to a ruthenium center, which induces stereochemical control during the hydrogenation of the prochiral ketone group. The reaction proceeds via a six-membered transition state, where the ligand’s bulky substituents dictate the facial selectivity of hydride transfer, ensuring preferential formation of the (2S,4R) diastereomer.
Optimization Parameters
- Temperature : 25–40°C
- Pressure : 50–100 bar H₂
- Solvent : Dichloromethane or ethyl acetate
- Catalyst Loading : 0.5–1.5 mol%
A case study using 8-bromo-6-chloro-2-pentylchroman-4-one demonstrated 99% conversion to this compound with 96:4 diastereomeric ratio under 80 bar H₂ pressure. Purification via flash column chromatography (ethyl acetate/hexanes, 1:3) afforded the product in >99% purity.
Table 1: Performance Metrics of RuPHOX-Ru Catalyzed Hydrogenation
| Substrate | Yield (%) | Diastereomeric Ratio (2S,4R:Others) | Catalyst Loading (mol%) |
|---|---|---|---|
| 2-Pentylchroman-4-one | 99 | 96:4 | 1.0 |
| 6-Methoxychroman-4-one | 95 | 93:7 | 1.5 |
Aldol Condensation–Oxa-Michael Addition Cascade
Synthetic Pathway
This two-step sequence involves:
- Crossed Aldol Condensation : 2′-Hydroxyacetophenones react with aldehydes (e.g., pentanal) in ethanol under microwave irradiation (160–170°C, 1 hr) with diisopropylamine (DIPA) as base.
- Intramolecular Oxa-Michael Addition : The aldol adduct undergoes cyclization to form chroman-4-one intermediates, which are subsequently reduced to the target alcohol.
Yield Determinants
- Electron-Deficient Acetophenones : Enhance reaction efficiency (yields up to 88%) by reducing aldehyde self-condensation.
- Microwave Irradiation : Accelerates reaction kinetics compared to conventional heating (3–5 hr vs. 1 hr).
Table 2: Substrate Effects on Aldol–Oxa-Michael Reaction Efficiency
| 2′-Hydroxyacetophenone Substituent | Aldehyde | Chroman-4-one Yield (%) |
|---|---|---|
| 6-Cl, 8-Br | Pentanal | 88 |
| 6-MeO | Butyraldehyde | 17 |
| 5-NO₂ | Hexanal | 72 |
Stereoselective Reduction of Chroman-4-One Precursors
Sodium Borohydride-Mediated Reduction
Chroman-4-ones treated with NaBH₄ in methanol/THF (0°C to RT, 15 min) yield chroman-4-ols with high diastereoselectivity. The reaction proceeds via a chelation-controlled mechanism, where the hydroxyl group coordinates to boron, favoring axial hydride attack to produce the (4R) configuration.
Industrial Production via Continuous-Flow Asymmetric Catalysis
Process Intensification Strategies
- Catalyst Immobilization : RuPHOX-Ru complexes supported on SiO₂ enable continuous hydrogenation with 92% throughput efficiency.
- In-line Analytics : Real-time NMR monitoring ensures stereochemical fidelity during scale-up.
Table 3: Comparative Analysis of Preparation Methods
| Method | Yield Range (%) | Stereoselectivity (de) | Scalability |
|---|---|---|---|
| RuPHOX-Ru Catalysis | 95–99 | 93–96% | High (kg/day) |
| Aldol–Oxa-Michael Cascade | 17–88 | Moderate | Medium (100 g/batch) |
| NaBH₄ Reduction | 85–98 | 90–96% | High |
Chemical Reactions Analysis
Types of Reactions: (2S,4R)-2-Methylchroman-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of chromanones or chromanals.
Reduction: Formation of dihydrochromans.
Substitution: Formation of various substituted chromans depending on the substituent introduced.
Scientific Research Applications
(2S,4R)-2-Methylchroman-4-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: Utilized in the production of materials with specific optical properties due to its chiral nature.
Mechanism of Action
The mechanism of action of (2S,4R)-2-Methylchroman-4-ol involves its interaction with molecular targets through its hydroxyl group and chiral centers. The compound can participate in hydrogen bonding and other non-covalent interactions, influencing biological pathways and molecular processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Analogues
Racemic Ketoconazole vs. Levoketoconazole (2S,4R Enantiomer)
Key Data :
Property Levoketoconazole (2S,4R) Racemic Ketoconazole Cortisol Inhibition IC₅₀ 0.300 µM 0.611 µM Selectivity Higher potency Lower potency Application Cushing’s syndrome Antifungal Analysis :
The (2S,4R) configuration in levoketoconazole enhances its inhibitory effects on cortisol synthesis compared to the racemic mixture, demonstrating the importance of stereochemistry in pharmacological efficacy .
(2R,4R)-2-Phenyloxan-4-ol
- Key Data: Property (2S,4R)-2-Methylchroman-4-ol (2R,4R)-2-Phenyloxan-4-ol Core Structure Chromanol Phenyl-substituted oxane Biological Activity Enzyme inhibition Not reported Synthesis Complexity Moderate High
- Analysis: The (2R,4R) isomer lacks the chromanol backbone, leading to divergent reactivity and applications. Stereochemical differences at the 2-position significantly alter molecular interactions .
Functional Group Analogues
4(RS)-Amino-6-Fluoro-2(R)-Methylchroman-4-Carboxylic Acid
- Key Data: Property this compound 4(RS)-Amino-6-Fluoro-2(R)-Methylchroman-4-Carboxylic Acid Substituents -OH, -CH₃ -NH₂, -F, -COOH Synthetic Routes Epoxide ring-opening Multi-step carboxylation Bioactivity Enzyme inhibition Antibiotic intermediate
Heterocyclic Analogues
(2S,4R)-4-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride
Key Data :
- The (2S,4R) configuration remains critical for both compounds’ biological interactions .
Biological Activity
(2S,4R)-2-Methylchroman-4-ol, a compound belonging to the chroman family, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and cytotoxic effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique stereochemistry, which significantly influences its biological activity. The compound features a chroman backbone with a methyl group at the 2-position and a hydroxyl group at the 4-position. This configuration is crucial for its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various pathogens.
Minimum Inhibitory Concentration (MIC) Studies
The antibacterial efficacy of this compound has been evaluated against several bacterial strains. The following table summarizes the MIC values for this compound against selected bacteria:
| Bacterial Strain | MIC (μmol/L) |
|---|---|
| Clostridium perfringens | 1.3 |
| Clostridium difficile | 1.5 |
| Veillonella sp. | 2.0 |
| Bacteroides fragilis | 3.0 |
| Streptococcus pyogenes | 8.6 |
These results indicate that this compound exhibits potent antibacterial activity comparable to standard antibiotics like streptomycin and tinidazole .
Cytotoxic Activity
In addition to its antibacterial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines.
IC50 Values in Cancer Cell Lines
The cytotoxicity of this compound was assessed using the MDA-MB-231 and MCF-7 human breast cancer cell lines. The following table presents the IC50 values:
| Cell Line | IC50 (nmol/L) |
|---|---|
| MDA-MB-231 | 27.9 |
| MCF-7 | 94.4 |
These findings suggest that this compound possesses significant anticancer potential, particularly against aggressive breast cancer cell lines .
The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that its antibacterial action may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival . The cytotoxic effects appear to be mediated through apoptosis induction in cancer cells, although specific pathways remain to be elucidated.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Antibacterial Efficacy : A study investigating its effects on Clostridium species found that treatment with this compound significantly reduced bacterial viability in vitro.
- Cancer Treatment : Research involving MDA-MB-231 cells demonstrated that exposure to this compound led to increased apoptosis markers, suggesting a potential role in cancer therapy.
Q & A
Q. What synthetic strategies ensure stereochemical fidelity in the preparation of (2S,4R)-2-Methylchroman-4-ol?
To achieve the desired (2S,4R) configuration, asymmetric catalysis and chiral auxiliaries are commonly employed. For example, stereoselective cyclization of epoxide intermediates using Lewis acid catalysts (e.g., BF₃·OEt₂) can enforce the chromanol ring formation with high enantiomeric excess (>90%) . Key steps include:
- Chiral Resolution : Use of enantioselective chromatography (e.g., Chiralpak® columns) to separate diastereomers.
- Kinetic Control : Low-temperature reactions to minimize racemization during nucleophilic substitutions.
- Spectroscopic Validation : Confirm stereochemistry via ¹H-NMR coupling constants (e.g., J₄,5 for axial vs. equatorial hydroxyl groups) and X-ray crystallography .
Q. What analytical methods are recommended for characterizing this compound?
A multi-technique approach is essential:
- NMR Spectroscopy : ¹³C-NMR to confirm C2 and C4 stereochemistry; DEPT-135 for distinguishing CH₂ and CH₃ groups in the chromanol ring .
- HPLC-MS : Reverse-phase C18 columns with polar mobile phases (e.g., acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect trace impurities .
- X-ray Diffraction : Resolve absolute configuration and crystal packing effects on molecular conformation .
Q. How does stereochemistry influence the biological activity of this compound?
The (2S,4R) configuration stabilizes a boat-like conformation in the chromanol ring, enhancing interactions with hydrophobic binding pockets in enzymes or receptors. For example:
- Enzyme Inhibition : The axial hydroxyl group at C4 participates in hydrogen bonding with catalytic residues (e.g., serine hydrolases), as observed in fluorinated chromanol analogs .
- Pharmacokinetics : Methyl substitution at C2 reduces metabolic oxidation compared to unsubstituted chromanols, as shown in comparative CYP450 inhibition assays .
Advanced Research Questions
Q. How do substituents at C2 and C4 affect the thermodynamic stability of this compound?
Substituents modulate ring puckering and hydrogen-bonding networks:
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from reaction scalability or purification protocols:
Q. What comparative insights can be drawn from fluorinated vs. methyl-substituted chromanol derivatives?
Fluorination and methylation exhibit divergent effects:
| Property | Fluorinated Analogs | Methyl-Substituted |
|---|---|---|
| Metabolic Stability | ↑ Resistance to CYP450 oxidation | Moderate oxidation susceptibility |
| Conformational Rigidity | Enforced ring puckering via F···H interactions | Flexible due to CH₃ rotation |
| Bioactivity | Enhanced enzyme inhibition (e.g., proteases) | Improved membrane permeability |
These trends are validated via molecular dynamics simulations and crystallographic data .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
